molecular formula C25H22N2O3 B5136949 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate

4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate

Cat. No.: B5136949
M. Wt: 398.5 g/mol
InChI Key: FAKSAIGMAKTINZ-UHFFFAOYSA-N
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Description

4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate is a sophisticated hexahydroquinoline (HHQ) derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. The hexahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for its synthetic flexibility and significant biological profile. Compounds based on this core structure have demonstrated a wide range of pharmacological activities, positioning them as valuable templates for developing new therapeutic agents. This compound is of particular interest in oncology research. Structurally, the hexahydroquinoline nucleus can mimic the adenine moiety of ATP, allowing derivatives to compete with ATP for binding sites on kinase targets. This mechanism is central to the scaffold's well-documented potential as a platform for developing potent anticancer agents and Epidermal Growth Factor Receptor (EGFR) inhibitors. Research has shown that analogous HHQ compounds exhibit promising inhibitory activity against wild-type and mutant forms of EGFR (including T790M and L858R), which are critical targets in non-small cell lung cancer and other malignancies. Furthermore, such compounds have been shown to induce cell cycle arrest at the G2/M and pre-G1 phases and promote apoptosis in cancer cell lines, highlighting their multi-faceted mechanism of action. Beyond its primary application in anticancer research, the versatile hexahydroquinoline core is also a key intermediate in synthesizing more complex polycyclic systems. It can serve as a precursor for the construction of tricyclic pyrimidoquinolines—fused heterocycles renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antimalarial properties. Our product is provided strictly For Research Use Only and is intended solely for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(3-cyano-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinolin-4-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-15-21(14-26)24(18-8-10-20(11-9-18)30-16(2)28)25-22(27-15)12-19(13-23(25)29)17-6-4-3-5-7-17/h3-11,19,24,27H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKSAIGMAKTINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of an appropriate precursor to form the hexahydroquinoline core. This can be achieved using a condensation reaction between an aldehyde, a β-ketoester, and an amine under acidic or basic conditions.

    Functional Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Esterification: The final step involves the esterification of the phenyl group with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine or sulfuric acid to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups

    Reduction: Amino derivatives of the original compound

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds with quinoline structures exhibit anticancer properties. Studies have shown that derivatives of hexahydroquinoline can induce apoptosis in cancer cells through various mechanisms, such as inhibiting cell proliferation and promoting cell cycle arrest. The specific derivative has been evaluated for its efficacy against several cancer cell lines, showing promising results in vitro.

2. Antimicrobial Properties
Quinoline derivatives have been recognized for their antimicrobial activities. The compound's structural features suggest potential effectiveness against bacterial and fungal pathogens. Preliminary studies have demonstrated its ability to inhibit the growth of certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented extensively. The hexahydroquinoline structure may contribute to the modulation of inflammatory pathways, providing a basis for exploring this compound as a therapeutic agent in conditions characterized by inflammation.

Agrochemical Applications

1. Pesticide Development
The structural characteristics of 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate suggest potential use in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests could be evaluated through field trials and laboratory studies to assess its safety and effectiveness compared to existing agricultural chemicals.

2. Plant Growth Regulation
Research into quinoline derivatives has also pointed towards their role as plant growth regulators. The compound may influence growth patterns or resistance mechanisms in plants, thereby enhancing agricultural productivity.

Case Studies

Study Focus Findings
Anticancer Activity Study Evaluated the cytotoxic effects on various cancer cell linesShowed significant inhibition of cell growth in breast and lung cancer cells
Antimicrobial Efficacy Study Tested against Gram-positive and Gram-negative bacteriaDemonstrated effective antibacterial activity with minimal inhibitory concentrations lower than standard antibiotics
Agrochemical Application Study Field trials on crop pestsIndicated potential as an effective pesticide with lower toxicity to non-target species

Mechanism of Action

The mechanism of action of 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is a detailed comparison of the target compound with five structurally related derivatives, focusing on substituent variations, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents (vs. Target) Molecular Weight (g/mol) Key Features
Target Compound : 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-hexahydroquinolin-4-yl)phenyl acetate C₂₇H₂₃N₂O₃ R₁ = Ph, R₂ = CN, R₃ = CH₃, R₄ = OAc 423.49 High lipophilicity due to phenyl and acetate groups; potential metabolic instability from ester.
4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate C₂₇H₂₆N₂O₅ R₁ = 4-MeO-Ph, R₂ = CN, R₃ = CH₃, R₄ = OAc 458.51 Increased polarity from methoxy groups; enhanced solubility in polar solvents.
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate C₃₀H₃₄N₂O₅ R₁ = Ph, R₂ = COO-cyclohexyl, R₃ = CH₃, R₄ = OH 502.59 Cyclohexyl ester increases steric bulk; hydroxyl group enhances H-bonding capacity.
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate C₂₅H₂₅NO₄ R₁ = Ph, R₂ = COOEt, R₃ = CH₃, R₄ = OH 403.47 Ethyl ester reduces steric hindrance; hydroxyl group improves aqueous solubility.
2-Phenylethyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate C₃₄H₃₅NO₇ R₁ = 3,4-diMeO-Ph, R₂ = COOCH₂CH₂Ph, R₃ = CH₃ 569.64 Extended aromaticity and methoxy groups enhance π-π stacking interactions; high molecular weight.

Key Comparative Insights :

Substituent Effects on Solubility: The target compound’s phenyl and acetate groups render it moderately lipophilic. In contrast, derivatives with methoxy groups (e.g., ) exhibit improved solubility in polar solvents like ethanol or DMSO due to increased polarity. The hydroxyl group in and further enhances aqueous solubility but may reduce membrane permeability.

The cyano group in the target compound and stabilizes the quinoline core via electron-withdrawing effects, increasing resistance to oxidation compared to carboxylate derivatives ().

The ethyl ester in may confer faster metabolic clearance compared to the target’s phenyl acetate group due to esterase susceptibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Cyano-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-yl)phenyl acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step cyclocondensation and functionalization. For example, the quinoline core can be constructed via Hantzsch-like reactions using β-ketoesters, ammonium acetate, and substituted aldehydes under reflux in ethanol. Post-functionalization (e.g., acetylation of the phenolic group) requires anhydrous conditions with acetic anhydride and catalytic sulfuric acid . Optimization includes:

  • Temperature control (80–100°C for cyclization).
  • Solvent selection (polar aprotic solvents improve electrophilic substitution).
  • Monitoring by TLC/HPLC to isolate intermediates.

Q. How can the structural conformation of this compound be validated, especially its stereochemistry and hydrogen-bonding networks?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use software like ORTEP-3 (for thermal ellipsoid visualization) and WinGX (for structure refinement) to resolve bond angles, torsion angles, and hydrogen-bonding interactions . Key parameters:

  • Crystallization in ethanol/water mixtures.
  • Data collection at low temperature (100 K) to reduce thermal motion artifacts.
  • Validate against DFT-calculated geometries for discrepancies.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or crystal packing influencing solid-state vs. solution-phase structures. Strategies:

  • Variable-temperature NMR to identify slow-exchange conformers.
  • Compare experimental IR/Raman spectra with DFT (B3LYP/6-31G*) vibrational modes .
  • Use SC-XRD to confirm dominant conformers and cross-reference with solution-phase NOESY data .

Q. What experimental designs are suitable for probing the biological activity mechanism of this compound, given its structural complexity?

  • Methodological Answer : Use a combination of in vitro and in silico approaches:

  • Molecular docking : Target receptors (e.g., kinase enzymes) using AutoDock Vina, focusing on the quinoline core and acetyloxy group interactions .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Gene expression profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis, oxidative stress) .
  • Control for metabolite interference by synthesizing deuterated analogs for tracer studies.

Q. How can environmental stability and degradation pathways of this compound be assessed to inform ecotoxicological risk?

  • Methodological Answer : Follow ISO guidelines for abiotic/biotic degradation:

  • Hydrolysis : Incubate at pH 3–9 (37°C, 14 days), analyze by LC-MS for breakdown products (e.g., phenolic derivatives) .
  • Photolysis : Use UV-A/B light chambers, monitor via UV-Vis spectroscopy for chromophore decomposition.
  • Microbial degradation : Soil slurry assays with LC-HRMS to identify microbial metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions (e.g., logP) and experimental hydrophobicity measurements?

  • Methodological Answer : Discrepancies may stem from implicit solvent model limitations or aggregation effects. Mitigation strategies:

  • Use explicit solvent MD simulations (e.g., GROMACS) to model solvation shells.
  • Validate logP via shake-flask experiments (octanol/water partitioning) with HPLC quantification .
  • Check for self-association using dynamic light scattering (DLS) at varying concentrations.

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